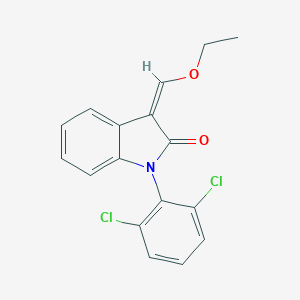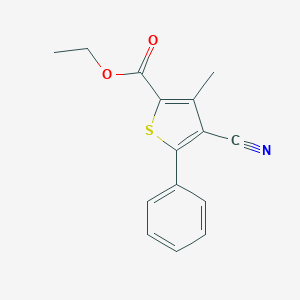![molecular formula C25H21N3O3 B273694 ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is commonly referred to as compound 1 and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of compound 1 is not fully understood. However, several studies have suggested that the compound induces apoptosis in cancer cells by activating caspase-dependent pathways. The compound has also been found to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases and topoisomerases.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit several biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been found to inhibit the migration and invasion of cancer cells. The compound has also been found to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
The advantages of using compound 1 in lab experiments include its potent biological activities and its potential applications in medicinal chemistry. However, the limitations of using the compound include its low solubility in aqueous solutions and its potential toxicity.
Future Directions
Several future directions for research on compound 1 include the development of more efficient synthesis methods, the investigation of its potential applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of analogs and derivatives of the compound may lead to the identification of more potent and selective compounds with improved pharmacological properties.
In conclusion, compound 1 is a promising chemical compound with potential applications in medicinal chemistry. The compound has been found to exhibit potent anticancer, anti-inflammatory, and antioxidant activities. Further research on the compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of compound 1 involves the reaction of 2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylic acid with ethyl cyanoformate and 2-chloropyridine in the presence of a base. The reaction proceeds via an esterification reaction followed by a nucleophilic substitution reaction to yield the final product.
Scientific Research Applications
Compound 1 has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported the compound to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activities.
properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 5-(3-cyanopyridin-2-yl)oxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H21N3O3/c1-4-30-25(29)23-17(3)28(19-9-7-16(2)8-10-19)22-12-11-20(14-21(22)23)31-24-18(15-26)6-5-13-27-24/h5-14H,4H2,1-3H3 |
InChI Key |
RJGKUWDXVSPHHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)




![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)



![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)